molecular formula C23H19BrClN3S B2739398 N-benzyl-3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394230-70-7

N-benzyl-3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2739398
CAS No.: 394230-70-7
M. Wt: 484.84
InChI Key: BZJXKSQHVXHJEO-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C23H19BrClN3S and its molecular weight is 484.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazoline Derivatives

One study by Salih and Hawaiz (2017) describes the synthesis of new pyrazoline derivatives through a one-pot three-component reaction involving 4(4'-chlorobenzyloxy)acetophenone, thiosemicarbazide, and different substituted benzaldehydes. The resulting compounds were then converted to their corresponding thiazole derivatives, highlighting the versatility of pyrazoline scaffolds in chemical synthesis (Salih & Hawaiz, 2017).

Antimicrobial and Molecular Docking Analysis

Sivakumar et al. (2020) conducted a study on a novel pyrazole derivative, optimized using density functional theory (DFT). This study included quantum chemical calculations, frontier molecular orbitals analysis, and molecular electrostatic potential surface predictions. The compound was evaluated for in vitro antimicrobial activity against bacteria and fungi, demonstrating its potential in developing new antimicrobial agents. Molecular docking studies further supported the compound's antimicrobial activity, highlighting the role of specific atoms and groups in its efficacy (Sivakumar et al., 2020).

Pharmacological Activity Evaluation

Hussain and Kaushik (2015) synthesized a series of pyrazole derivatives and investigated their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Some compounds exhibited potent anti-inflammatory activity with minimal side effects, indicating the therapeutic potential of pyrazole derivatives in treating inflammation and pain (Hussain & Kaushik, 2015).

Antidepressant Activity

Mathew, Suresh, and Anbazhagan (2014) synthesized a series of thiophene-based pyrazoline compounds and evaluated their antidepressant activity. One particular compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Properties

IUPAC Name

N-benzyl-5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClN3S/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25)28(27-21)23(29)26-15-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJXKSQHVXHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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